molecular formula C7H14ClNS B13528419 2-Thia-7-azaspiro[3.5]nonanehydrochloride

2-Thia-7-azaspiro[3.5]nonanehydrochloride

Cat. No.: B13528419
M. Wt: 179.71 g/mol
InChI Key: LZRHGSCXFMIHNS-UHFFFAOYSA-N
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Description

2-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS: Not explicitly provided; molecular formula: C₇H₁₃NS·HCl) is a spirocyclic compound featuring a sulfur atom (thia) at position 2 and a nitrogen atom (aza) at position 7 within its fused bicyclic structure. The spiro[3.5] framework consists of a three-membered ring (cyclopropane or similar) fused to a five-membered ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery .

Key structural attributes:

  • SMILES: C1CSCCC12CNC2 (indicating sulfur at position 2 and nitrogen at position 7) .
  • Molecular Weight: 179.71 g/mol (calculated from C₇H₁₃NS·HCl).

Properties

Molecular Formula

C7H14ClNS

Molecular Weight

179.71 g/mol

IUPAC Name

2-thia-7-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H13NS.ClH/c1-3-8-4-2-7(1)5-9-6-7;/h8H,1-6H2;1H

InChI Key

LZRHGSCXFMIHNS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CSC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thia-7-azaspiro[3.5]nonane hydrochloride typically involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of 2-thia-7-azaspiro[3.5]nonane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-thia-7-azaspiro[3.5]nonane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The nitrogen atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various nitrogen-containing derivatives.

Scientific Research Applications

2-thia-7-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-thia-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-thia-7-azaspiro[3.5]nonane hydrochloride with structurally related spirocyclic compounds, emphasizing differences in heteroatom placement, functional groups, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
2-Thia-7-azaspiro[3.5]nonane hydrochloride C₇H₁₃NS·HCl 179.71 Sulfur at position 2, nitrogen at 7; spiro[3.5] backbone. Pharmaceutical intermediate; used in drug discovery pipelines.
6-Thia-1-azaspiro[3.5]nonane hydrochloride C₇H₁₄ClNS 179.71 Sulfur at position 6, nitrogen at 1; chiral center present. Chiral building block for asymmetric synthesis.
7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride C₇H₁₃NO₂S·HCl 221.71 Sulfur oxidized to sulfone (SO₂); nitrogen at position 1. Enhanced polarity for solubility; potential use in CNS-targeted drugs.
2-Oxa-7-azaspiro[3.5]nonane C₇H₁₁NO 141.17 Oxygen replaces sulfur at position 2; spiro[3.5] backbone. Used in peptidomimetics due to oxygen’s hydrogen-bonding capability.
7-Azaspiro[3.5]nonan-2-one hydrochloride C₈H₁₃NO·HCl 191.67 Ketone functional group at position 2; nitrogen at 6. Intermediate for functionalized spirocycles (e.g., kinase inhibitors).
2-(2-Fluorophenoxy)-7-azaspiro[3.5]nonane hydrochloride C₁₄H₁₈FNO·HCl 271.76 Fluorophenoxy substituent; nitrogen at 7. Bioactive scaffold for GPCR-targeted therapies (e.g., antipsychotics).
2,2-Difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride C₈H₁₄ClF₂N 197.66 Difluoro and methyl substituents; spiro[3.4] backbone (smaller ring system). Explored in fragment-based drug design for metabolic diseases.

Key Research Findings and Trends

Impact of Heteroatom Placement :

  • Sulfur in 2-thia-7-azaspiro compounds confers metabolic stability compared to oxygen analogs, as seen in its prevalence in antiviral and antibacterial scaffolds .
  • Oxidation of sulfur to sulfone (e.g., 7,7-dioxide derivatives) increases polarity, improving aqueous solubility but reducing blood-brain barrier permeability .

Functional Group Modifications: Ketone-containing derivatives (e.g., 7-azaspiro[3.5]nonan-2-one) enable further functionalization via Grignard or reductive amination reactions . Fluorinated analogs (e.g., 2-(2-fluorophenoxy)-7-azaspiro[3.5]nonane) exhibit enhanced binding affinity to serotonin receptors, as inferred from structural analogs .

Commercial Availability: 2-Thia-7-azaspiro[3.5]nonane hydrochloride is available in industrial-grade purity (99%) through platforms like ECHEMI, with suppliers verified for regulatory compliance (REACH, ISO) . Derivatives like 7,7-dioxide variants are priced higher (~$265/100 mg) due to additional synthetic steps for oxidation .

Biological Activity

2-Thia-7-azaspiro[3.5]nonanehydrochloride is a unique spirocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates both nitrogen and sulfur atoms, contributing to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with related compounds.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₇H₁₄ClNS
Molecular Weight179.71 g/mol
IUPAC Name2-thia-7-azaspiro[3.5]nonane; hydrochloride
InChI KeyLZRHGSCXFMIHNS-UHFFFAOYSA-N

The spirocyclic structure of this compound is crucial for its biological activity, allowing it to interact with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating various physiological pathways. The compound has been shown to exhibit:

  • Enzyme Inhibition: It can inhibit specific enzymes, which may lead to alterations in metabolic pathways.
  • Receptor Binding: The compound interacts with receptors that are involved in critical signaling pathways, potentially influencing cellular responses.

Biological Activity and Research Findings

Research indicates that this compound possesses antimicrobial and antiviral properties. Here are some notable findings from recent studies:

  • Antimicrobial Activity:
    • Studies have demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
  • Antiviral Properties:
    • Preliminary investigations indicate that this compound may have antiviral effects, although specific viral targets and mechanisms remain to be fully elucidated .
  • GPR119 Agonist Activity:
    • Research has identified derivatives of 7-azaspiro[3.5]nonane that act as GPR119 agonists, showing promising results in glucose-lowering effects in diabetic animal models . This suggests potential applications in managing metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: GPR119 Agonist Evaluation

In a pharmacokinetic study involving Sprague-Dawley rats, a derivative of the compound was tested for its glucose-lowering effects. The compound exhibited a favorable pharmacokinetic profile and significantly reduced blood glucose levels in diabetic rats, highlighting its therapeutic potential for diabetes management .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other spirocyclic compounds as follows:

Compound NameStructural FeaturesNotable Differences
7-Oxa-2-azaspiro[3.5]nonane hydrochlorideContains oxygen instead of sulfurDifferent reactivity profile
8-Oxa-5-azaspiro[3.5]nonane hydrochlorideAdditional oxygen in the structureVariations in biological activity
7-Azaspiro[3.5]nonane hydrochlorideLacks sulfur atomDistinct pharmacological properties

The presence of sulfur in this compound is significant as it influences both chemical reactivity and biological interactions compared to its analogs.

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